molecular formula C16H17F2N3O B4852400 1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4852400
M. Wt: 305.32 g/mol
InChI Key: QWMZPPQWXWLAIH-UHFFFAOYSA-N
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Description

1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the construction of the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the butyl, difluoromethyl, and furyl groups. The difluoromethylation process is often achieved using difluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-butyl-4-(difluoromethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O/c1-3-4-7-21-16-14(10(2)20-21)11(15(17)18)9-12(19-16)13-6-5-8-22-13/h5-6,8-9,15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMZPPQWXWLAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CO3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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